2,3-Butanedione monoxime
Overview
Description
Diacetyl monoxime is a chemical compound with the formula CH₃C(O)C(NOH)CH₃. This compound is known for its biological effects, including the inhibition of certain ATPases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetyl monoxime can be synthesized from butanone by reacting it with ethyl nitrite . The reaction typically involves the following steps:
Reaction with Ethyl Nitrite: Butanone is treated with ethyl nitrite to form diacetyl monoxime.
Intermediate Formation: This compound serves as an intermediate in the preparation of dimethylglyoxime.
Industrial Production Methods: The industrial production of diacetyl monoxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diacetyl monoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in substitution reactions to form various compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Diacetyl monoxime has several scientific research applications:
Mechanism of Action
Diacetyl monoxime exerts its effects by inhibiting certain ATPases. These enzymes are crucial for energy transfer within cells. By inhibiting ATPases, diacetyl monoxime can affect various cellular processes . The exact molecular targets and pathways involved in this inhibition are still under investigation.
Comparison with Similar Compounds
Dimethylglyoxime: Synthesized from diacetyl monoxime and used in analytical chemistry.
Diacetyl (Butane-2,3-dione): A diketone from which diacetyl monoxime is derived.
Uniqueness: Diacetyl monoxime is unique due to its ability to inhibit ATPases and its use in the colorimetric determination of urea. Its role as an intermediate in the synthesis of dimethylglyoxime also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3E)-3-hydroxyiminobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUPUDHEBLWJY-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20827 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20827 | |
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Record name | Diacetylmonoxime | |
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Boiling Point |
365 to 367 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20827 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
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CAS No. |
57-71-6, 17019-25-9 | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20827 | |
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Record name | Diacetylmonoxime | |
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Record name | Diacetyl monoxime | |
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Record name | Diacetyl monoxime | |
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Record name | Diacetyl monoxime | |
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Record name | 2,3-Butanedione, 2-oxime | |
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Record name | 2,3-butanedione monoxime | |
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Record name | DIACETYL MONOXIME | |
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Melting Point |
171 to 172 °F (NTP, 1992) | |
Record name | 2-OXIME 2,3-BUTANEDIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20827 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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